
ml375
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de ML375 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la rentabilidad, la escalabilidad y las consideraciones ambientales. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar una calidad constante y un alto rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: ML375 experimenta varias reacciones químicas, incluidas:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar los correspondientes derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro de la molécula de this compound.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.
Sustitución: Se emplean nucleófilos como aminas y tioles en condiciones básicas o ácidas.
Principales productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden explorarse más a fondo por sus propiedades farmacológicas .
Aplicaciones Científicas De Investigación
Treatment of Addiction
ML375 has shown efficacy in preclinical models for reducing self-administration behaviors associated with substances such as cocaine and ethanol. In studies, this compound produced dose-dependent reductions in cocaine self-administration in rats, suggesting its potential utility in treating addiction disorders .
Behavioral Disorders
The modulation of M5 mAChR by this compound may also have implications for treating various behavioral disorders. The receptor's role in dopaminergic signaling suggests that this compound could be beneficial in conditions such as schizophrenia or depression, where dopaminergic dysregulation is evident .
Data Tables
Property | Value |
---|---|
IC50 (human M5) | 300 nM |
IC50 (rat M5) | 790 nM |
IC50 (M1-M4) | >30 μM |
CNS Penetration | High |
Lipophilicity | cLogP = 5.2 |
Case Study 1: Addiction Models
In a series of experiments, researchers assessed the impact of this compound on cocaine self-administration in rats. The results indicated that administration of this compound led to significant reductions in cocaine intake compared to control groups, highlighting its potential as a therapeutic agent for addiction treatment .
Case Study 2: Behavioral Assessments
Another study focused on the effects of this compound on sugar-seeking behavior as a model for assessing compulsive behaviors. The findings revealed that this compound effectively reduced sugar pellet self-administration, suggesting its broader implications for treating compulsive behaviors beyond substance use .
Mecanismo De Acción
ML375 ejerce sus efectos uniéndose al receptor de acetilcolina muscarínico M5 y actuando como un modulador alostérico negativo. Esto significa que se une a un sitio en el receptor distinto del sitio de unión de la acetilcolina, lo que provoca un cambio conformacional que reduce la actividad del receptor. Los objetivos moleculares incluyen el receptor M5, y las vías involucradas están principalmente relacionadas con la señalización del receptor acoplado a proteína G .
Compuestos similares:
VU0467154: Otro modulador alostérico negativo del receptor M5 con propiedades farmacológicas similares.
VU0238429: Un compuesto con una estructura central similar pero diferentes grupos funcionales, lo que lleva a variaciones en la selectividad y la potencia.
Singularidad de this compound: this compound destaca por su alta selectividad para el receptor M5, sus propiedades de penetración en el cerebro y su biodisponibilidad oral. Estas características lo convierten en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
VU0467154: Another negative allosteric modulator of the M5 receptor with similar pharmacological properties.
VU0238429: A compound with a similar core structure but different functional groups, leading to variations in selectivity and potency.
VU0409106: A selective modulator of the M4 receptor, providing a comparison in terms of receptor subtype selectivity.
Uniqueness of ML375: this compound stands out due to its high selectivity for the M5 receptor, brain-penetrant properties, and oral bioavailability. These characteristics make it a valuable tool in both research and potential therapeutic applications .
Actividad Biológica
ML375 is a highly selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR), which has garnered attention for its potential therapeutic applications, particularly in treating addiction disorders. This article synthesizes current research findings regarding the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for clinical use.
This compound operates primarily as a negative allosteric modulator of the M5 mAChR. Its binding alters the receptor's conformation, thereby modulating the efficacy of orthosteric ligands such as acetylcholine (ACh). The unique binding characteristics of this compound were elucidated through various studies involving molecular docking and mutagenesis techniques.
Key Findings on Binding and Activity
- Allosteric Modulation : Research indicated that this compound binds to a novel allosteric site located at the interface of transmembrane domains (TMs) 2-4 of the M5 mAChR. This site was identified through targeted mutagenesis and pharmacological interrogation, which demonstrated that certain mutations did not significantly affect this compound's activity, suggesting a distinct mechanism of action compared to other modulators .
- Pharmacological Profile : In functional assays, this compound exhibited negative cooperativity with ACh and other agonists, effectively reducing their maximal responses. This behavior was consistent across various experimental setups, indicating a robust mechanism for modulating receptor activity .
- Selectivity : this compound demonstrates high selectivity for the M5 receptor over other mAChR subtypes (M1-M4), with IC50 values of 300 nM for human M5 and 790 nM for rat M5, while exhibiting minimal activity against other subtypes (>30 μM) .
Pharmacokinetics
This compound has been characterized by favorable pharmacokinetic properties that support its use in systemic dosing. However, it presents challenges related to its long elimination half-life in rodent models (approximately 80 hours), which may complicate its application in certain addiction paradigms . Efforts to optimize its pharmacokinetic profile have led to the development of analogs with shorter half-lives while maintaining potency.
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Human M5 IC50 | 300 nM |
Rat M5 IC50 | 790 nM |
Elimination Half-Life (rat) | ~80 hours |
CNS Penetration | High |
Behavioral Studies
In vivo studies have demonstrated that this compound effectively reduces drug-seeking behavior in animal models. For instance, male Sprague-Dawley rats trained for cocaine self-administration showed a dose-dependent reduction in cocaine intake when administered this compound . Importantly, this effect was specific to cocaine and did not extend to sugar-maintained behavior or general motor activity, underscoring the selective nature of this compound's action.
Case Study: Cocaine Use Disorder (CUD)
- Study Design : Rats were trained to self-administer cocaine under fixed-ratio schedules.
- Findings : At a dose of 30 mg/kg, this compound significantly decreased cocaine self-administration without affecting general locomotor activity .
- Implications : These results suggest that targeting the M5 mAChR with NAMs like this compound may offer a novel therapeutic strategy for managing CUD.
Propiedades
IUPAC Name |
(9bS)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N2O2/c24-16-8-6-15(7-9-16)23-18-4-2-1-3-17(18)22(30)28(23)12-11-27(23)21(29)14-5-10-19(25)20(26)13-14/h1-10,13H,11-12H2/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBAKXRLQAPKEE-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@]2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.